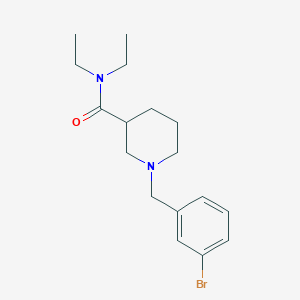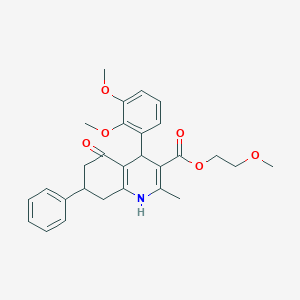![molecular formula C14H20N4O6 B4975338 2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol](/img/structure/B4975338.png)
2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol, commonly known as MDP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
MDP acts as a potent inhibitor of 2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol, which are enzymes that play a crucial role in regulating cell signaling pathways. By inhibiting 2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol, MDP can modulate various cellular processes, including cell growth, differentiation, and apoptosis. Moreover, MDP has been shown to induce the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
MDP has been shown to exhibit a broad range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and modulate the activity of various cellular pathways, including the MAPK pathway. Moreover, MDP has been shown to enhance the immune response by increasing the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
MDP has several advantages for lab experiments. It is a potent inhibitor of 2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol, making it an ideal tool for studying the function of these enzymes. Moreover, MDP has been extensively studied for its potential therapeutic applications, making it a valuable compound for drug discovery research. However, MDP has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on MDP. One potential area of study is the development of MDP-based drugs for the treatment of cancer and inflammatory diseases. Moreover, further studies are needed to determine the safety and efficacy of MDP in humans. Additionally, the development of new synthetic methods for MDP and its derivatives could lead to the discovery of novel compounds with improved therapeutic properties. Overall, the potential applications of MDP in the field of scientific research are vast, and further studies are needed to fully understand its potential.
Synthesemethoden
MDP can be synthesized through a multistep process involving the reaction of 2,4-dinitrophenylhydrazine with 4-bromobutyraldehyde followed by the reaction with morpholine and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
MDP has been widely studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and immunomodulatory effects. MDP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to suppress the production of pro-inflammatory cytokines and chemokines, indicating its potential use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-methyl-2-(5-morpholin-4-yl-2,4-dinitroanilino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O6/c1-14(2,9-19)15-10-7-12(16-3-5-24-6-4-16)13(18(22)23)8-11(10)17(20)21/h7-8,15,19H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBORAUJAPBGUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4975267.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4975272.png)
![2-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4975278.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4975280.png)
![ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4975287.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4975295.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4975309.png)
![methyl 2-(5-{[1-(4-bromo-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4975331.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methoxybenzoyl)piperazine oxalate](/img/structure/B4975347.png)


![N-(2-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4975364.png)